1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone typically involves multi-step organic reactions. The starting materials often include benzo[1,4]dioxin derivatives and pyridine-based compounds. Common synthetic routes may involve:
Step 1: Formation of the benzo[1,4]dioxin ring through cyclization reactions.
Step 2: Introduction of the pyridine moiety via nucleophilic substitution or coupling reactions.
Step 3: Formation of the oxadiazole ring through cyclization of hydrazides with carbon disulfide or related reagents.
Step 4: Final coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
- 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanone
- 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(5-pyridin-4-yl-[1,3,4]triazol-2-ylsulfanyl)-ethanone
Uniqueness
The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic structures, which may confer unique chemical and biological properties compared to similar compounds.
Properties
CAS No. |
379724-52-4 |
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Molecular Formula |
C17H13N3O4S |
Molecular Weight |
355.4g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C17H13N3O4S/c21-13(12-1-2-14-15(9-12)23-8-7-22-14)10-25-17-20-19-16(24-17)11-3-5-18-6-4-11/h1-6,9H,7-8,10H2 |
InChI Key |
ICIGPLYZFJJTKD-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4 |
Origin of Product |
United States |
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